2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Description
This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by a fused tricyclic core (benzene, pyrazole, and oxazine rings) with a phenol group at position 2 and a furan-2-yl substituent at position 5 (Figure 1). The phenol moiety enhances solubility, while the furan group may contribute to π-π stacking interactions in receptor binding .
Properties
IUPAC Name |
2-[5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c23-17-8-3-1-6-13(17)15-12-16-14-7-2-4-9-18(14)25-20(22(16)21-15)19-10-5-11-24-19/h1-11,16,20,23H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZXNFZLZIAUPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including antifungal and antibacterial properties, as well as insights from relevant case studies and research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a furan ring and a benzo[e]pyrazolo[1,5-c][1,3]oxazine moiety, which are critical for its biological activity.
Antifungal Activity
Recent studies have highlighted the antifungal properties of similar compounds within the pyrazole and oxazine families. For instance, compounds with furan substitutions have shown significant activity against various fungal strains:
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Fusarium oxysporum | 6.25 |
| Compound B | Aspergillus sclerotiorum | 16 |
| Compound C | Candida albicans | 32 |
The presence of the furan group in the structure appears to enhance the antifungal efficacy, as seen in comparative studies where derivatives lacking this moiety exhibited reduced activity .
Antibacterial Activity
In addition to antifungal effects, compounds similar to 2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol have demonstrated promising antibacterial properties. A study reported the following minimum inhibitory concentrations (MIC) against common bacterial pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 4 |
| Pseudomonas aeruginosa | 16 |
The compound's ability to inhibit bacterial growth is attributed to its interaction with bacterial cell membranes and metabolic pathways .
Study on Antifungal Efficacy
A comprehensive study evaluated the antifungal activity of several derivatives of pyrazole and oxazine compounds. The results indicated that compounds with a similar structural framework to our target compound exhibited over 80% inhibition against Fusarium oxysporum. The most active derivatives had MIC values ranging from 6 to 12.5 µg/mL .
Study on Antibacterial Properties
Another investigation focused on the antibacterial effects of related compounds against Gram-positive and Gram-negative bacteria. The study concluded that specific substitutions on the pyrazole ring significantly enhanced antibacterial activity. Notably, compounds with electron-withdrawing groups showed lower MIC values against Staphylococcus aureus and E. coli .
The biological activity of 2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in fungal cell wall synthesis.
- Disruption of Membrane Integrity : Interaction with membrane lipids can lead to increased permeability and cell lysis.
- Interference with Nucleic Acid Synthesis : Potential binding to DNA or RNA may disrupt replication processes in both fungal and bacterial cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
Key structural analogs differ in substituents at positions 5, 9, and the benzene ring. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated using ChemDraw/BioByte tools. †Estimated based on analogs. ‡Predicted via SwissADME.
Key Observations:
Nitrophenyl groups (e.g., in CAS 799779-27-4) introduce strong electron-withdrawing effects, which may alter binding kinetics . Methoxy and phenol groups improve solubility via hydrogen bonding .
Bioavailability: Pyridinyl derivatives (e.g., 5-pyridin-3-yl) comply with Lipinski’s and Veber’s rules, suggesting oral bioavailability . The target compound’s phenol group aligns with these rules, contrasting with halogenated analogs that may require formulation optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
